molecular formula C17H23N3O3 B1667342 Isoleucyl-Tryptophan CAS No. 13589-06-5

Isoleucyl-Tryptophan

Cat. No. B1667342
CAS RN: 13589-06-5
M. Wt: 317.4 g/mol
InChI Key: BVRPESWOSNFUCJ-LKTVYLICSA-N
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Description

Isoleucyl-Tryptophan is a dipeptide composed of isoleucine and tryptophan . It is an incomplete breakdown product of protein digestion or protein catabolism . The coordination complex of the dipeptide this compound with Fe(II) possesses immunostimulating activity and is effective for treating iron- and immunodeficiency and pulmonary, rheumatological, and urological diseases .


Synthesis Analysis

The synthesis of this compound involves complex metabolic pathways. For instance, cytoplasmic isoleucyl tRNA synthetase plays a critical role in the synthesis of this compound . The enzyme is involved in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .


Molecular Structure Analysis

The molecular formula of this compound is C17H23N3O3 . It is a dipeptide formed from L-isoleucine and L-tryptophan residues . The 3D structure of this compound can be analyzed using various analytical techniques .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various stages. For instance, the development of quantitative assays for this compound– Fe(II) using the Fe(II) ion and the tryptophan indole moiety has been reported .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 317.4 g/mol . Its physical and chemical properties can be analyzed using various analytical techniques .

Scientific Research Applications

1. Nutritional Significance and Health Benefits Isoleucyl-Tryptophan, as a variant of Tryptophan, plays a significant role in human nutrition and health. Tryptophan is essential for the biosynthesis of proteins and transforms into bioactive metabolites such as serotonin, melatonin, kynurenine, and niacin. Its dietary forms and metabolites contribute to the therapy of various diseases, including autism, cardiovascular diseases, depression, inflammatory bowel disease, and others. It also aids in the diagnosis of conditions like cataracts and colon neoplasms (Friedman, 2018).

2. Pharmacological Target in Disease Therapy Tryptophan metabolism is a dynamic area of pharmacological research. Disruptions in L-tryptophan metabolism are noted in neurological, metabolic, psychiatric, and intestinal disorders. Targeting enzymes in its metabolism or their metabolites/receptors offers new avenues for drug development (Modoux, Rolhion, Mani, & Sokol, 2020).

3. Microbial Production and Genetic Engineering Efficient microbial production of L-tryptophan, including strategies like attenuator inactivation and promoter swapping, has been studied for its industrial applications. These methods can enhance the production of L-tryophan in bacteria like Escherichia coli (Gu, Yang, Kang, Wang, & Qi, 2012).

4. Microbiota-Derived Tryptophan Metabolites and Health Tryptophan metabolites produced by gut bacteria have significant health benefits, including anti-inflammatory and metabolic effects. They are beneficial in conditions like obesity, diabetes, and inflammatory bowel disease (Galligan, 2018).

5. Immunostimulating Activity and Disease Treatment The coordination complex of this compound with Fe(II) exhibits immunostimulating activity. It is effective in treating conditions related to iron and immunodeficiency, and various pulmonary, rheumatological, and urological diseases (Bunyatyan, Kholnazarov, Olefir, & Bobizoda, 2016).

6. Role in Pigment Synthesis in Microorganisms In certain microorganisms, tryptophan is a precursor for biologically active secondary metabolites, including indole pigments. These pigments have potential applications in understanding diseases like pityriasis versicolor (Zuther, Mayser, Hettwer, Wu, Spiteller, Kindler, Karlovsky, Basse, & Schirawski, 2008)

7. Monitoring Tryptophan Metabolism in Immune Activation Tryptophan metabolism plays a crucial role in immune regulation. Monitoring its metabolism, especially in states of chronic immune activation, helps in understanding the development of immunodeficiency, anemia, and mood disorders. This has implications in various diseases including infectious, autoimmune, and malignant diseases (Schröcksnadel, Wirleitner, Winkler, & Fuchs, 2006).

8. Significance in Neuropsychiatric Disorders Tryptophan hydroxylase, an enzyme involved in serotonin biosynthesis, has been linked to psychiatric disorders. Research on its isoforms, like TPH2, and their genetic variations offers insights into the role of serotonin in neuropsychiatric disorders (Zill, Büttner, Eisenmenger, Bondy, & Ackenheil, 2004).

9. Impact on Amino Acid and Fat Metabolism Tryptophan supplementation affects the biochemical profiles and metabolism in organisms, impacting nutrient metabolism, amino acid catabolism, and fatty acid oxidation. This has implications for protein synthesis and fat deposition (Ruan, Yang, Wen, Zhou, Fu, Ding, Liu, Yao, Wu, Deng, & Yin, 2014).

10. Biosynthesis in Bacteria Tryptophan's chemical complexity makes it a precursor for various complex microbial natural products, many of which are potential drug scaffolds. Understanding its biosynthetic pathways in bacteria can lead to new drug discoveries (Alkhalaf & Ryan, 2015).

Mechanism of Action

Target of Action

The primary target of BNC210, also known as H-ILE-TRP-OH, Isoleucyl-Tryptophan, Ile-Trp, or L-ISOLEUCYL-L-TRYPTOPHAN, is the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . The α7 nAChR is a type of nicotinic acetylcholine receptor, which is a kind of ionotropic receptor that is activated by the neurotransmitter acetylcholine.

Mode of Action

BNC210 acts as a negative allosteric modulator (NAM) for the α7 nAChR . As a NAM, it binds to a site on the receptor that is distinct from the orthosteric (primary) site where the endogenous ligand (acetylcholine) binds. This binding causes a conformational change in the receptor, which results in reduced receptor sensitivity to acetylcholine.

Pharmacokinetics

It is mentioned that bnc210 is orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

BNC210 exhibits acute anxiolytic activity in rodent models of anxiety . This suggests that it may reduce neuronal excitability and modulate synaptic transmission in brain regions associated with anxiety, leading to an overall reduction in anxiety-like behaviors.

Safety and Hazards

The coordination complex of the dipeptide Isoleucyl-Tryptophan with Fe(II) possesses immunostimulating activity and is effective for treating iron- and immunodeficiency and pulmonary, rheumatological, and urological diseases .

Future Directions

The future directions of Isoleucyl-Tryptophan research involve its potential use in treating various diseases. For instance, two isoacceptor tRNAs that decode synonymous codons become modulated in opposing directions during breast cancer progression . Also, the development of new peptide-based drugs, which are used in various medical areas, is a rapidly emerging direction in pharmaceutical science and practice .

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-10(2)15(18)16(21)20-14(17(22)23)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9-10,14-15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRPESWOSNFUCJ-LKTVYLICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101029559
Record name L-Isoleucyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101029559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13589-06-5
Record name L-Isoleucyl-L-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Isoleucyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101029559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ISOLEUCYL-L-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY4YUP87RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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